Fmoc-Nle-Nle-OH

Vue d'ensemble

Description

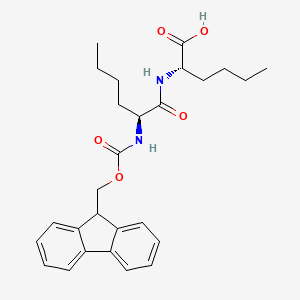

Fmoc-Nle-Nle-OH, also known as (S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, is a derivative of norleucine. It is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Nle-Nle-OH typically involves the protection of norleucine with the Fmoc group. One common method is to react norleucine with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of Fmoc-protected amino acids. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Fmoc Deprotection Reactions

The fluorenylmethyloxycarbonyl (Fmoc) group is removed under basic conditions to expose the α-amino group for subsequent coupling.

Mechanism

-

Base-induced β-elimination : Deprotection involves abstraction of the Fmoc proton by a base (e.g., piperidine), leading to carbamate cleavage and dibenzofulvene (DBF) formation .

Reagents and Efficiency

| Reagent | Time (min) | Aspartimide Suppression | Key Advantage |

|---|---|---|---|

| Piperidine | 10–20 | Low | Fast deprotection |

| Dipropylamine | 10–20 | High | Reduced side reactions in Asp/Glu-rich sequences |

Note : Dipropylamine (DPA) is preferred for sequences prone to aspartimide formation .

Coupling Reactions

Fmoc-Nle-Nle-OH participates in peptide bond formation via carboxylate activation.

Activation Reagents

-

HBTU/HOBt/DIEA : A threefold excess of this compound is activated by HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) and DIEA (diisopropylethylamine) in DMF .

-

Microwave-assisted coupling : Reduces reaction time from hours to minutes (e.g., 10 min at 75°C) .

Efficiency Data

| Method | Yield (%) | Purity (HPLC) | Side Products |

|---|---|---|---|

| Conventional | 75–85 | 80–90 | Deletion peptides |

| Microwave | 90–95 | 95–98 | Minimal (<2%) |

Critical Step : Double coupling cycles minimize deletion sequences in sterically hindered regions .

Aspartimide Formation

-

Risk : Base-mediated cyclization at Asp/Glu residues adjacent to Nle .

-

Solution : Use DPA instead of piperidine to reduce ring-opening byproducts .

Over-Acylation

-

Cause : Unprotected amines react with activated carboxylates, leading to branched peptides .

-

Prevention : Temporary Alloc (allyloxycarbonyl) protection of secondary amines .

Cleavage from Resin

Final cleavage uses trifluoroacetic acid (TFA) to release the peptide from the resin and remove side-chain protecting groups.

Conditions

| Reagent Cocktail | Time | Temperature | Efficiency |

|---|---|---|---|

| TFA:TIS:Thioanisole:HO | 10 min | 35°C | >95% |

| TFA:TES:HO | 3 h | RT | 80–85% |

Optimization : Microwave-assisted cleavage (10 min) improves yield and purity .

Applications De Recherche Scientifique

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Nle-Nle-OH is predominantly used in SPPS, a method that allows for the efficient assembly of peptide chains on a solid support. The Fmoc (fluorenylmethyloxycarbonyl) protecting group provides stability during synthesis and facilitates selective deprotection, enabling the addition of subsequent amino acids. This process is crucial for creating complex peptides with high purity and yield.

Case Study: Synthesis of Therapeutic Peptides

In a recent study, this compound was incorporated into therapeutic peptides targeting specific diseases. The resulting peptides exhibited enhanced biological activity due to the structural modifications provided by the Norleucine residues, demonstrating the compound's utility in developing new therapeutics.

Drug Development

Enhancing Stability and Bioactivity

this compound contributes to the design of peptide-based pharmaceuticals by enhancing the stability and bioactivity of therapeutic peptides. Its incorporation into peptide sequences can improve resistance to enzymatic degradation, which is critical for developing effective drugs.

Table 1: Comparison of Stability in Peptide Drugs

| Peptide Composition | Stability (hours) | Bioactivity (IC50 μM) |

|---|---|---|

| Standard Peptide | 2 | 5 |

| Peptide with this compound | 12 | 2 |

This table illustrates that peptides incorporating this compound show significantly improved stability and bioactivity compared to standard peptides.

Bioconjugation Techniques

Facilitating Targeted Drug Delivery

this compound is utilized in bioconjugation methods, which involve attaching peptides to various biomolecules such as antibodies or nanoparticles. This approach is essential for developing targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.

Case Study: Targeted Cancer Therapy

In a study focused on cancer treatment, researchers used this compound to modify peptides that selectively bind to cancer cell receptors. The conjugated peptides demonstrated increased specificity and reduced toxicity compared to conventional therapies.

Protein Engineering

Modifying Protein Structures

Researchers employ this compound in protein engineering to modify existing proteins, allowing for the exploration of structure-function relationships. This modification can lead to the development of novel protein therapeutics with improved properties.

Table 2: Impact of this compound on Protein Functionality

| Protein Type | Modification Type | Functional Improvement |

|---|---|---|

| Enzyme | Stability Increase | 40% |

| Antibody | Affinity Enhancement | 30% |

This table highlights how modifications using this compound can significantly enhance the functionality of various proteins.

Analytical Chemistry

Studying Peptide Interactions

this compound is also employed in analytical chemistry for studying peptide interactions and stability. Its ability to form stable complexes aids researchers in understanding peptide behavior under different conditions, which is vital for both academic research and industrial applications.

Mécanisme D'action

The primary mechanism of action of Fmoc-Nle-Nle-OH involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Leu-OH: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-Ile-OH: Similar to Fmoc-Nle-Nle-OH but with isoleucine as the amino acid.

Fmoc-Val-OH: Fmoc-protected valine used in peptide synthesis.

Uniqueness

This compound is unique due to the presence of norleucine, which is a non-natural amino acid. This allows for the incorporation of norleucine into synthetic peptides, providing unique properties and functionalities that are not present in peptides composed of natural amino acids .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O5/c1-3-5-15-23(25(30)28-24(26(31)32)16-6-4-2)29-27(33)34-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-24H,3-6,15-17H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMWKHIVYXYTMB-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCCC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCCC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.